

5-Chloro-2-nitroanisole CAS number and properties

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Compound of Interest

Compound Name: 5-Chloro-2-nitroanisole

Cat. No.: B032773

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Technical Guide: 5-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-2-nitroanisole** (CAS No. 6627-53-8), a key chemical intermediate. The document details its chemical and physical properties, a detailed experimental protocol for its synthesis, spectroscopic data, and essential safety information, presented for practical application in research and development.

Core Properties and Identifiers

5-Chloro-2-nitroanisole is a substituted aromatic compound containing chloro, nitro, and methoxy functional groups. These features make it a versatile building block in organic synthesis.

Chemical Identification

Identifier	Value
CAS Number	6627-53-8[1]
Molecular Formula	C ₇ H ₆ ClNO ₃ [1]
Molecular Weight	187.58 g/mol [1]
IUPAC Name	4-Chloro-2-methoxy-1-nitrobenzene
Synonyms	2-Nitro-5-chloroanisole, 4-Chloro-2-methoxynitrobenzene
InChI Key	ABEUJUYEUCCZQF-UHFFFAOYSA-N[1]
SMILES	COc1cc(Cl)ccc1--INVALID-LINK--=O[1]

Physicochemical Properties

Property	Value
Physical Form	Powder[1]
Melting Point	70-72 °C[1]
Solubility	Moderately soluble in organic solvents.
Assay	≥97%[1]

Synthesis Protocol

The synthesis of **5-Chloro-2-nitroanisole** can be effectively achieved through the methylation of 4-Chloro-2-nitrophenol. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Experimental Protocol: Methylation of 4-Chloro-2-nitrophenol

Materials:

- 4-Chloro-2-nitrophenol (1.0 eq)

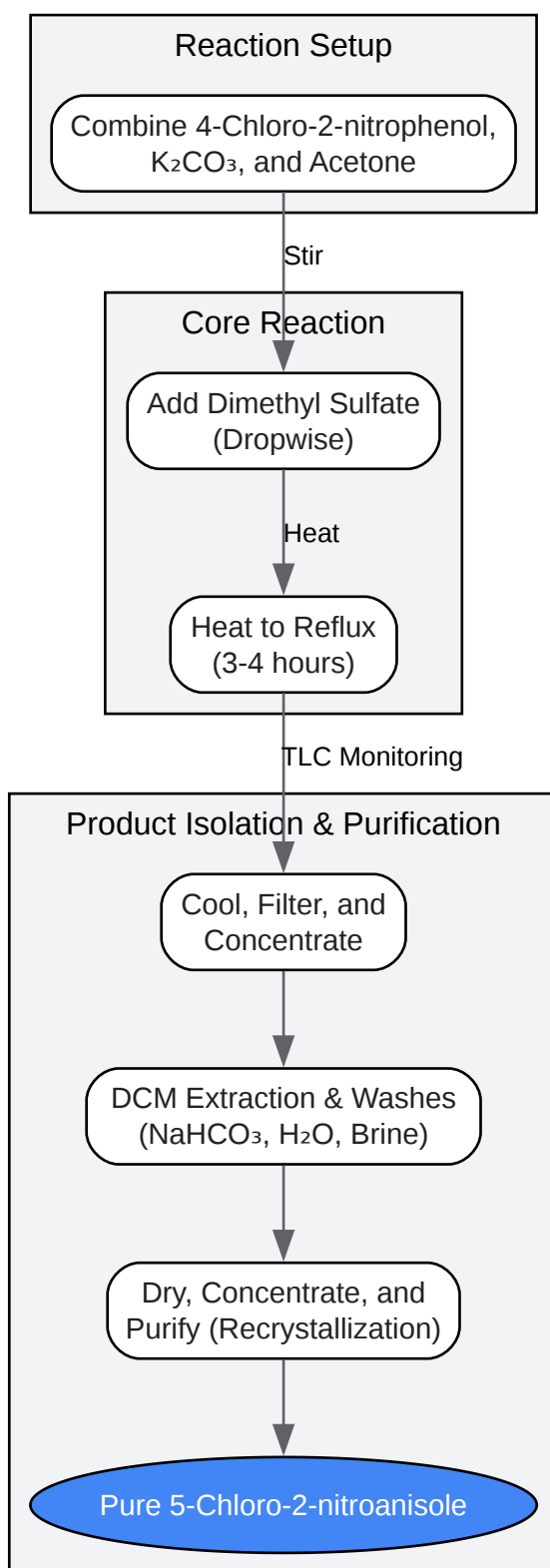
- Anhydrous Potassium Carbonate (K_2CO_3) (1.5 eq)
- Dimethyl sulfate ($(CH_3)_2SO_4$) (1.2 eq)
- Acetone (anhydrous)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Deionized Water

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-nitrophenol (1.0 eq) and anhydrous acetone.
- **Base Addition:** Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will likely change color as the phenoxide is formed.
- **Methylation:** Stir the suspension vigorously and add dimethyl sulfate (1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.
- **Extraction:** Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), deionized water (1x), and brine (1x).

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude **5-Chloro-2-nitroanisole** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow



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Caption: Synthesis of **5-Chloro-2-nitroanisole** via Williamson Ether Synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **5-Chloro-2-nitroanisole**.

- ^1H NMR:** The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group protons.
- ^{13}C NMR:** The carbon NMR spectrum shows distinct peaks for each unique carbon atom in the molecule.
- Mass Spectrometry (MS):** Mass spectral analysis confirms the molecular weight of the compound.
- Infrared (IR) Spectroscopy:** The IR spectrum displays characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm^{-1}), the C-Cl bond, and the aromatic C-H and C=C bonds.

Safety and Handling

5-Chloro-2-nitroanisole is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

Hazard Class	GHS Statement	Precautionary Codes
Acute Toxicity, Oral	H302: Harmful if swallowed[1]	P264, P270, P301+P312, P330, P501
Carcinogenicity	H350i: May cause cancer by inhalation[1]	P202, P280, P308+P313, P405

Handling Recommendations:

- Use only in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
- Avoid inhalation of dust and contact with skin and eyes.

- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Drug Development

5-Chloro-2-nitroanisole serves as a valuable intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. In the pharmaceutical and agrochemical industries, it can be a precursor for the synthesis of active pharmaceutical ingredients (APIs) and new crop protection agents. The nitro group can be readily reduced to an amine, which then opens up a wide range of further derivatization possibilities, such as amide bond formation or diazotization reactions.

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References

- 1. 4-Chloro-2-nitrophenol | C₆H₄ClNO₃ | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]
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